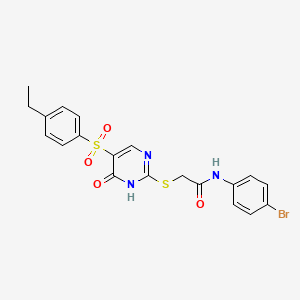

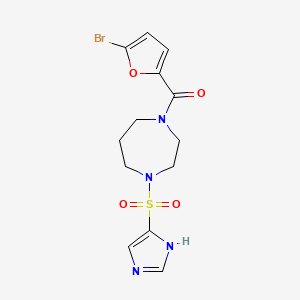

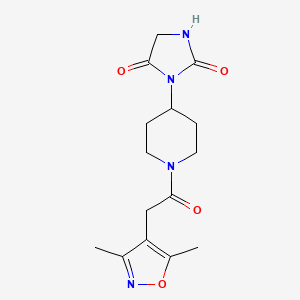

![molecular formula C22H20N2O2S B3014167 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide CAS No. 895455-66-0](/img/structure/B3014167.png)

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide is not directly discussed in the provided papers. However, the papers do discuss related compounds which can provide insight into the potential characteristics and behaviors of the compound . The first paper discusses a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which are evaluated as opioid kappa agonists . The second paper describes the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and their biological activities, including urease inhibition . These studies suggest that the compound of interest may also have biological activity and could be synthesized using similar methodologies.

Synthesis Analysis

The synthesis of related compounds involves C-C coupling methodology in the presence of Pd(0) using aryl boronic pinacol ester/acids . Although the exact synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide is not detailed, it is likely that similar palladium-catalyzed reactions could be employed. The synthesis of opioid kappa agonists described in the first paper involves the introduction of various alkyl and aryl substituents, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide would likely exhibit characteristics that allow for interactions with biological targets, such as enzymes or receptors. The second paper's findings on the importance of H-bonding for enzyme inhibition suggest that the compound may also form H-bonds with biological targets . The presence of an acetamide group and aryl substituents could be key functional groups that contribute to the compound's activity.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide, they do provide insights into the reactivity of similar compounds. The acetamide derivatives synthesized in the second paper were evaluated for their biological activities, which implies that they may undergo interactions or reactions within biological systems . The opioid kappa agonists synthesized in the first paper are designed to interact with opioid receptors, indicating that the compound of interest may also be designed to undergo specific chemical reactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly provided, but based on the related compounds, it can be inferred that N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide would have properties suitable for biological activity. The opioid kappa agonists described in the first paper have potent analgesic effects, suggesting that the compound of interest may also have significant biological potency . The second paper's findings on the urease inhibition activity of the synthesized compounds indicate that the compound may also exhibit good activity in bioassays .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

A study on the synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives showcases the potential of similar structures in biological applications. These compounds were evaluated for their antioxidant, haemolytic, antibacterial, and urease inhibition activities. They displayed significant activity in urease inhibition, surpassing the standard used in the study. This suggests that derivatives of the specified compound might also possess potent biological activities, possibly through similar mechanisms involving hydrogen bonding with enzymes (Gull et al., 2016).

Coordination Complexes and Antioxidant Activity

Another research avenue involves the construction of coordination complexes using pyrazole-acetamide derivatives, which were shown to possess significant antioxidant activity. The study detailed the synthesis and characterization of these complexes, highlighting their potential in developing novel antioxidant agents. This suggests that structurally similar compounds to N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide might be explored for their antioxidant properties, contributing to the development of new therapeutic agents (Chkirate et al., 2019).

Potential in Antitumor Activity

The role of similar compounds in antitumor activity is also noteworthy. A study on the novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from related acetamide structures highlighted their high inhibitory effects against various human cancer cell lines. This indicates that acetamide derivatives, including those structurally related to the specified compound, might have potential applications in cancer research, offering a pathway to novel antitumor agents (Shams et al., 2010).

Eigenschaften

IUPAC Name |

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-(4-methylphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c1-3-24-19-12-11-18(16-5-4-6-17(21(16)19)22(24)26)23-20(25)13-27-15-9-7-14(2)8-10-15/h4-12H,3,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESFQACBTLXLSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)NC(=O)CSC4=CC=C(C=C4)C)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

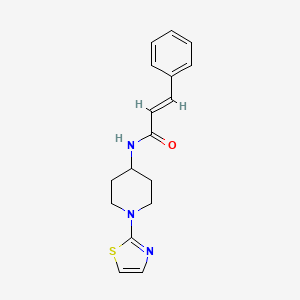

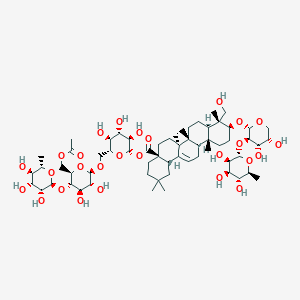

![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,11R,12aR,14bS)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B3014085.png)

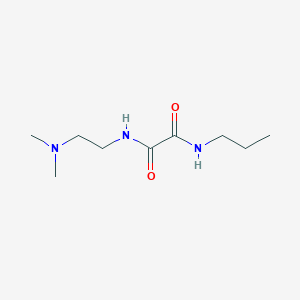

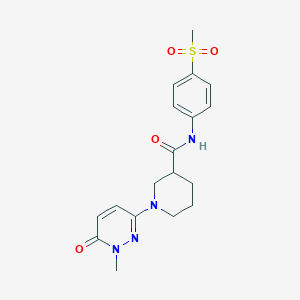

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B3014087.png)

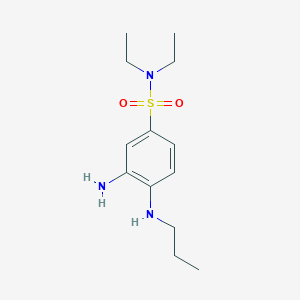

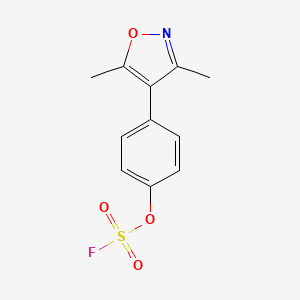

![8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3014088.png)

![2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide](/img/structure/B3014102.png)